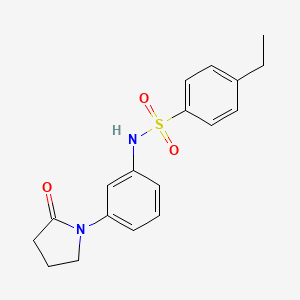

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-14-8-10-17(11-9-14)24(22,23)19-15-5-3-6-16(13-15)20-12-4-7-18(20)21/h3,5-6,8-11,13,19H,2,4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCRQUITONAODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrrolidinone ring can interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidinone Moieties

- Compound 19 (4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide) This analogue replaces the ethyl group and 3-phenyl substituent with a simple phenyl group at the sulfonamide nitrogen. Despite the structural simplification, it retains the pyrrolidinone ring. Key differences include: Melting Point: 184–186°C (Compound 19) vs. Synthetic Yield: 38% for Compound 19, suggesting moderate synthetic accessibility .

Fluorinated Sulfonamide Derivatives

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) This compound shares the sulfonamide core but incorporates a fluorinated chromenone-pyrazolopyrimidine hybrid structure. Key distinctions include: Electron-Withdrawing Groups: Fluorine atoms enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. Synthetic Complexity: Lower yield (28%) compared to simpler pyrrolidinone derivatives, reflecting challenges in introducing fluorinated aromatic systems .

Sulfonamides with Extended Alkyl/Propargyl Chains

- (E)-N-(4-Hydroxy-4-phenylbut-2-en-1-yl)-4-methyl-N-(3-(2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)benzenesulfonamide (1y, ) This derivative features a propargyl chain and a methylsulfonamido group, diverging significantly from the target compound’s ethyl-pyrrolidinone architecture. Notable contrasts: Reactivity: The propargyl group enables click chemistry applications, absent in the target compound. Synthesis Conditions: Requires low-temperature (−78°C) lithiation, indicating higher sensitivity to reaction parameters .

Morpholine-Carbonyl Derivatives

- 4-chloro-3-(morpholine-4-carbonyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide () This compound substitutes the ethyl group with a morpholine-carbonyl-chlorophenyl system. Lipophilicity: The propyl linker and morpholine group may increase logP values compared to the target compound’s ethyl group .

Comparative Data Table

Research Findings and Implications

- Fluorinated aromatic systems (Example 53) enhance target affinity but complicate synthesis .

- Synthetic Feasibility : Simpler derivatives (e.g., Compound 19) offer higher yields, whereas fluorinated or propargyl-containing analogues require specialized conditions .

- Unanswered Questions: Limited data exist on the target compound’s biological activity, toxicity, or pharmacokinetics compared to its analogues.

Biological Activity

The compound 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H20N2O2S

- Molecular Weight : 304.41 g/mol

- CAS Number : [insert CAS number if available]

Research indicates that compounds within the benzenesulfonamide class often exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects. The specific biological mechanisms associated with this compound are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cellular signaling pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, which could be a mechanism for its biological activity.

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammation or cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its efficacy and selectivity.

| Substituent Position | Modification Type | Biological Activity Impact |

|---|---|---|

| 4-Ethyl Group | Alkyl substitution | Enhanced lipophilicity |

| 2-Oxopyrrolidinyl Group | Heterocyclic modification | Potential receptor binding enhancement |

Biological Activity Studies

Recent studies have focused on evaluating the biological activity of similar sulfonamide derivatives. For instance:

- Anticancer Activity : A study reported that certain benzenesulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Effects : Compounds structurally related to benzenesulfonamides have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties : Some derivatives showed promise in reducing inflammatory markers in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of sulfonamide derivatives:

- Case Study 1 : A derivative similar to this compound was evaluated for its ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size compared to controls .

- Case Study 2 : Another study focused on a related compound's mechanism of action revealed that it inhibited key signaling pathways involved in cancer cell proliferation, suggesting a similar potential for this compound .

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Value/Technique | Reference |

|---|---|---|

| Yield | 38% | |

| Purity | 100% (HPLC) | |

| Chromatography | Flash (CH₂Cl₂/EtOAc 90:10) | |

| Crystallinity | Confirmed via mp and XRD |

Q. Table 2: Computational Tools for SAR

| Tool | Application | Reference |

|---|---|---|

| AutoDock Vina | Docking to carbonic anhydrase | |

| GROMACS | MD simulations of binding stability | |

| Schrödinger FEP+ | Free energy calculations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.